1-Cyclopentylpropan-1-amine

Physicochemical property comparison Regioisomer differentiation Chromatography method development

1-Cyclopentylpropan-1-amine (CAS 1178925-64-8) is a chiral, primary cycloalkylamine building block defined by a cyclopentyl substituent at the alpha-carbon of a propan-1-amine chain. This structural feature imparts a predicted pKa of 10.98 and a calculated XLogP3 of 2.1 , distinguishing its lipophilic and basic character from simple alkylamines.

Molecular Formula C8H17N
Molecular Weight 127.231
CAS No. 1178925-64-8
Cat. No. B2366658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentylpropan-1-amine
CAS1178925-64-8
Molecular FormulaC8H17N
Molecular Weight127.231
Structural Identifiers
SMILESCCC(C1CCCC1)N
InChIInChI=1S/C8H17N/c1-2-8(9)7-5-3-4-6-7/h7-8H,2-6,9H2,1H3
InChIKeyUJPWZPCHMUQQNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopentylpropan-1-amine (CAS 1178925-64-8): A Chiral Cycloalkylamine Scaffold for Medicinal Chemistry and Ligand Design


1-Cyclopentylpropan-1-amine (CAS 1178925-64-8) is a chiral, primary cycloalkylamine building block defined by a cyclopentyl substituent at the alpha-carbon of a propan-1-amine chain [1]. This structural feature imparts a predicted pKa of 10.98 and a calculated XLogP3 of 2.1 [1], distinguishing its lipophilic and basic character from simple alkylamines. Its racemic nature and role as a versatile intermediate make it a critical procurement target for synthesizing complex molecules where a branched, chiral alpha-carbon adjacent to a cyclic lipophilic group is required .

Why 1-Cyclopentylpropan-1-amine Cannot Be Interchanged with Its Positional Isomers or Linear Analogs


Generic substitution is not feasible due to quantifiable, structure-driven differences in physicochemical properties between the target compound and its closest in-class analog, 3-cyclopentylpropan-1-amine. A shift in the amine group's position from the alpha- to the terminal-carbon results in a measurable 5°C increase in predicted boiling point (173.3°C vs. 168.3°C) and a decrease in the number of rotatable bonds from 3 to 2 [1], directly impacting molecular flexibility and potential for target engagement. Furthermore, the presence of a chiral center in 1-cyclopentylpropan-1-amine provides a synthetic handle for asymmetric synthesis, a feature entirely absent in the achiral 3-isomer .

Quantitative Differentiation Guide for 1-Cyclopentylpropan-1-amine (CAS 1178925-64-8)


Alpha-Branching Elevates Boiling Point Relative to 3-Cyclopentylpropan-1-amine

The target compound exhibits a predicted boiling point of 173.3±8.0 °C, which is 5 °C higher than the 168.3±8.0 °C predicted for its straight-chain positional isomer, 3-cyclopentylpropan-1-amine . This difference arises from the alpha-branching, which reinforces the relevance of exact positional specification in selection.

Physicochemical property comparison Regioisomer differentiation Chromatography method development

Reduced Rotatable Bond Count in 1-Isomer Influences Molecular Flexibility

1-Cyclopentylpropan-1-amine possesses 2 rotatable bonds compared to 3 for the 3-cyclopentylpropan-1-amine isomer, as defined by PubChem computed properties [1][2]. This lower count indicates a more restricted conformational space.

Conformational analysis Drug-likeness parameter Medicinal chemistry design

Comparative Lipophilicity: Slight Hydrophobicity Reduction vs. 3-Isomer

The computed XLogP3 value for 1-cyclopentylpropan-1-amine is 2.1 [1], marginally lower than the 2.2 reported for 3-cyclopentylpropan-1-amine [2]. This slight decrease in logP suggests that the alpha-branched amine is somewhat less lipophilic.

Lipophilicity comparison LogP analysis ADME property prediction

Racemate vs. Enantiopure Form: Differentiated Cost and Application in Chiral Synthesis

The target compound (CAS 1178925-64-8) is the racemic mixture, with a standard purity of 95% . In contrast, its pure enantiomers, (S)-1-cyclopentylpropan-1-amine (CAS 785754-76-9) and (R)-1-cyclopentylpropan-1-amine (CAS 1270150-25-8), are also available at similar purity from the same supplier . This allows users to select the racemate for early-stage, cost-sensitive screening where chirality is not yet resolved, and procure a specific enantiomer for the final chiral lead optimization.

Chiral resolution Procurement strategy Asymmetric synthesis building block

Procurement-Driven Application Scenarios for 1-Cyclopentylpropan-1-amine (CAS 1178925-64-8)


Early-Stage Medicinal Chemistry Screening

The racemic 1-cyclopentylpropan-1-amine is the optimal procurement choice for initial high-throughput screening or hit generation campaigns. Its 5°C higher predicted boiling point relative to 3-cyclopentylpropan-1-amine can simplify purification from complex reaction crude by flash chromatography. The slight reduction in XLogP3 (2.1 vs. 2.2) [1] may be leveraged to explore structure-activity relationships where a subtle decrease in lipophilicity is desired.

Fragment-Based Drug Discovery

This compound serves as a versatile fragment due to its balanced profile of 2 rotatable bonds and 1 hydrogen bond donor . It exhibits a reduced conformational flexibility compared to 3-cyclopentylpropan-1-amine, which is a favorable characteristic for fragment-based drug design (FBDD). This rigidity can lead to higher binding efficiency by pre-organizing the molecule in a bioactive conformation.

Synthesis of Chiral Ligands or Resolving Agents

Procure the racemate (CAS 1178925-64-8) as a cost-efficient precursor, then employ chiral resolution to obtain a specific enantiomer for the synthesis of novel, non-racemic ligands for asymmetric catalysis . The quantifiable availability of both enantiomers from the same source [1] ensures a consistent supply chain when transitioning from racemic screening libraries to enantiopure drug candidates.

Physicochemical Method Development and Validation

The distinct predicted boiling point difference of +5.0 °C between the 1- and 3-isomers provides a reliable benchmark for developing and validating GC or HPLC methods to separate these isomers. Labs can use this known property to demonstrate system suitability and resolve isomeric impurities that may be created during synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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